molecular formula C10H19Cl2N3O B3111746 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1858241-02-7

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No. B3111746
CAS RN: 1858241-02-7
M. Wt: 268.18 g/mol
InChI Key: WUYRUINCBUFQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as MPDL3280A and is a monoclonal antibody that targets programmed death-ligand 1 (PD-L1). PD-L1 is a protein that is expressed on the surface of certain cancer cells and interacts with programmed cell death protein 1 (PD-1) on T-cells, leading to T-cell exhaustion and immune evasion by cancer cells. MPDL3280A is designed to block the interaction between PD-L1 and PD-1, thereby restoring T-cell function and enhancing anti-tumor immune responses.

Mechanism of Action

The mechanism of action of MPDL3280A involves the inhibition of the PD-L1/PD-1 pathway, which is a key immune checkpoint that regulates T-cell activation and function. By blocking the interaction between PD-L1 and PD-1, MPDL3280A restores T-cell function and enhances anti-tumor immune responses. This leads to the destruction of cancer cells and the prevention of tumor growth and metastasis.
Biochemical and Physiological Effects:
MPDL3280A has several biochemical and physiological effects on the body. It enhances T-cell activation and function, leading to the destruction of cancer cells and the prevention of tumor growth and metastasis. It also inhibits the expression of PD-L1 on cancer cells, thereby reducing their ability to evade the immune system. MPDL3280A has been shown to have a good safety profile and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

MPDL3280A has several advantages for use in lab experiments. It is a highly specific monoclonal antibody that targets PD-L1, making it a valuable tool for studying the PD-L1/PD-1 pathway and its role in cancer immunology. It is also relatively easy to use and can be administered intravenously or subcutaneously. However, there are some limitations to the use of MPDL3280A in lab experiments. It is expensive and may not be readily available in all research settings. In addition, its effects may be influenced by other factors, such as the presence of other immune checkpoint proteins or the tumor microenvironment.

Future Directions

There are several future directions for the use of MPDL3280A in scientific research. One area of focus is the identification of biomarkers that can predict response to MPDL3280A therapy. This could help to identify patients who are most likely to benefit from treatment and improve patient outcomes. Another area of focus is the combination of MPDL3280A with other immunotherapies, such as checkpoint inhibitors or vaccines, to enhance anti-tumor immune responses. Finally, there is ongoing research into the development of next-generation PD-L1 inhibitors that may have improved efficacy and safety profiles compared to MPDL3280A.

Scientific Research Applications

MPDL3280A has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, bladder cancer, and renal cell carcinoma. In clinical trials, MPDL3280A has shown promising results in terms of improving overall survival and progression-free survival in patients with advanced or metastatic cancer. MPDL3280A has also been investigated as a potential therapy for other diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8;;/h6,11-12H,3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRUINCBUFQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

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